3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Heterocyclic synthesis Regioselective bromination Pyrazolo[1,5-a]pyrimidine

Researchers requiring a versatile pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor programs often face supply inconsistencies and limited structural diversification handles. This compound directly addresses those bottlenecks: - C3 bromine enables rapid, microwave-assisted Suzuki-Miyaura cross-coupling to generate C3-arylated libraries [5]. - The C7 p-tolyl group anchors lipophilic hinge-region interactions, with closely related analogs showing CDK2 IC50 values as low as 22 nM [4]. - Serves as a validated QC standard for the regioselective C3 bromination protocol (70-98% yield) [30].

Molecular Formula C14H12BrN3
Molecular Weight 302.175
CAS No. 478249-04-6
Cat. No. B2729278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
CAS478249-04-6
Molecular FormulaC14H12BrN3
Molecular Weight302.175
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Br
InChIInChI=1S/C14H12BrN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3
InChIKeyHDCUUSFKSLUQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine: Core Features & Comparator Context


The compound is a brominated pyrazolo[1,5-a]pyrimidine derivative bearing a 2-methyl substituent and a 7-(4-methylphenyl) (p-tolyl) group [1]. It belongs to the broader pyrazolo[1,5-a]pyrimidine family, a purine-analog scaffold extensively investigated for kinase inhibition, including cyclin-dependent kinases (CDKs), B-Raf, and Pim-1 [2]. Its defining structural features—a C3 bromine atom enabling further cross-coupling diversification and a C7 p-tolyl group contributing to lipophilic interactions—make it a versatile synthetic intermediate and a potential pharmacophore, though publicly available quantitative biological data for this specific congener remain sparse.

Why Simple Substitution Is Unreliable


Within the pyrazolo[1,5-a]pyrimidine class, even subtle positional or substituent changes can drastically alter kinase selectivity, cellular potency, and physicochemical properties. For instance, the positional isomer 3-bromo-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 439107-69-4) relocates the aryl group from C7 to C6, while the non-brominated parent 2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 478259-06-2) lacks the C3 halogen handle entirely [1]. Published SAR on related CDK2 inhibitors demonstrates that C7 substitution patterns and the presence of a C3 halogen can modulate IC50 values by more than an order of magnitude [2]. Therefore, substituting an analog without verifying equivalent biological or synthetic performance risks undermining experimental reproducibility and project timelines.

Quantitative Differentiation Evidence


Synthetic Yield as Procurement Differentiator

The 3-bromo derivative is obtained from the parent 2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine via a regioselective bromination protocol using N-bromosuccinimide (NBS), reported to proceed with yields of 70–98% across the broader series of 2-methyl-7-substituted analogs [1]. The unbrominated parent was synthesized via cyclocondensation of 3-amino-5-methyl-1H-pyrazole with the corresponding β-dimethylaminovinyl ketone in refluxing acetic acid (65–98% yield range) [1]. This methodological maturity reduces procurement risk associated with failed or low-yielding in-house syntheses.

Heterocyclic synthesis Regioselective bromination Pyrazolo[1,5-a]pyrimidine

C3 Regioselectivity for Structure-Based Design

Electrophilic bromination of the pyrazolo[1,5-a]pyrimidine scaffold is known to occur regiospecifically at the C3 position (pyrazole ring) under standard NBS conditions, while C6 bromination can occur under different conditions, yielding 3,6-dibromo species [1][2]. For the target compound, the single C3 bromine atom provides a defined synthetic handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-coupling reactions without the complexity of isomeric mixtures or over-bromination that can complicate purification and characterization [3].

Regioselective functionalization Cross-coupling handle Medicinal chemistry

X-Ray Crystal Structure: 3-Bromo-7-Aryl Motif

Although direct crystallographic data for the target compound are not available, the closely related analog 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine has been structurally characterized by single-crystal X-ray diffractometry, revealing key intermolecular interactions including N⋯S contacts and π–π stacking between pyrazole and pyrimidine ring centroids [1]. The C3 bromine participates in halogen-bonding interactions that influence crystal packing—an important consideration for solid-form properties such as solubility, stability, and formulation behavior. By structural analogy, the target compound's p-tolyl group is predicted to engage in similar π-stacking interactions, with the C3 bromine available for halogen bonding.

Crystal structure Halogen bonding Supramolecular chemistry

Application Scenarios


CDK2 and B-Raf Lead Optimization

The pyrazolo[1,5-a]pyrimidine scaffold, including C3-brominated variants, has demonstrated potent CDK2 inhibition (IC50 values as low as 22 nM for closely related 7-aryl analogs) and B-Raf kinase inhibition, as validated by multiple independent research groups [1][2]. The target compound's C3 bromine provides a ready handle for introducing diverse aryl/heteroaryl groups via cross-coupling to explore SAR at the hinge-binding region of kinase active sites.

Cross-Coupling for Chemical Probe Synthesis

The C3 bromine atom in 3-bromo pyrazolo[1,5-a]pyrimidine derivatives has been successfully employed in microwave-assisted Suzuki–Miyaura cross-coupling reactions to generate C3-arylated libraries [1]. This makes the target compound an ideal core scaffold for generating focused compound libraries for phenotypic screening or target identification campaigns.

Halogen-Bonding Co-Crystallization Studies

Based on the established halogen-bonding capacity of the C3 bromine in structurally characterized analogs, this compound can serve as a model system for studying Br⋯N or Br⋯O halogen-bond-driven supramolecular assembly, relevant to pharmaceutical co-crystal design and solid-form patent strategies [2].

Regioselective Bromination Reference Standard

The compound serves as a representative example of the regioselective C3 bromination methodology described by Martins et al. (2009), with reported yields of 70–98% [3]. It can function as a quality control standard for laboratories validating or scaling up this bromination protocol for other pyrazolo[1,5-a]pyrimidine substrates.

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